1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine
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Description
“1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine” is a chemical compound. The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .
Synthesis Analysis
A novel 1-benzhydryl piperazine derivative 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis
The title compound, C23H23N3O4S crystallizes in the monoclinic space group C2/c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .Scientific Research Applications
Metabolism and Pharmacokinetics
Arylpiperazine derivatives, including structures similar to 1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine, are known for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation leading to the formation of 1-aryl-piperazines, which are significant for their variety of serotonin receptor-related effects. This process illustrates the drug's metabolic pathways and the role of different enzymes in its biotransformation, highlighting its potential therapeutic implications (Caccia, 2007).
Chemical Synthesis and Reactivity
The reactivity of nitro-aromatic compounds in nucleophilic aromatic substitution reactions provides insights into the chemical synthesis and modifications of compounds like 1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine. This knowledge is crucial for designing new derivatives with enhanced pharmacological profiles or reduced toxicity (Pietra & Vitali, 1972).
Antidiabetic Research
The inhibition of DPP IV, a serine exopeptidase, has emerged as a validated strategy for treating type 2 diabetes mellitus, with piperazine derivatives playing a key role as inhibitors. This underscores the compound's relevance in developing new antidiabetic medications, reflecting its therapeutic versatility beyond its core chemical structure (Mendieta et al., 2011).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative currently in clinical studies for tuberculosis treatment, showcases the application of piperazine derivatives in addressing global health challenges like TB. The compound targets key enzymes in the Mycobacterium tuberculosis pathogen, demonstrating the potential of such derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Antimicrobial and Anti-TB Activity
Piperazine and its analogues have been extensively researched for their antimicrobial properties, especially against Mycobacterium tuberculosis. This highlights the scaffold's significance in developing new anti-TB molecules, crucial for combating multidrug-resistant and extremely drug-resistant strains of TB (Girase et al., 2020).
properties
IUPAC Name |
1-benzhydryl-4-(5-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)20-11-12-21(23-17-20)24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUGPHVOVJEUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine |
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